molecular formula C8H3ClF3N3O2 B8231678 4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8231678
M. Wt: 265.57 g/mol
InChI Key: VPSJPRMYBKNGOI-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings The presence of chloro, nitro, and trifluoromethyl groups makes it a highly functionalized molecule with unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of functionalized pyrrolo[2,3-b]pyridines .

Scientific Research Applications

4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its biological activity by influencing the compound’s electronic properties and binding affinity to target proteins. The exact pathways and molecular targets can vary depending on the specific application, but often involve inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrobenzotrifluoride
  • 2-chloro-4-methyl-3-nitropyridine
  • 3,5-dichloro-2,4,6-trifluoropyridine

Uniqueness

4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups and the fused pyrrole-pyridine ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, which are desirable traits in drug development and agrochemical formulations .

Properties

IUPAC Name

4-chloro-3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-6-3(8(10,11)12)1-13-7-5(6)4(2-14-7)15(16)17/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJPRMYBKNGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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